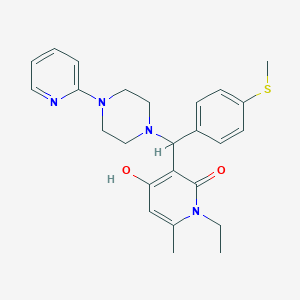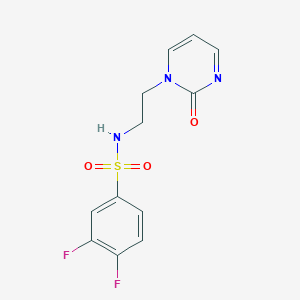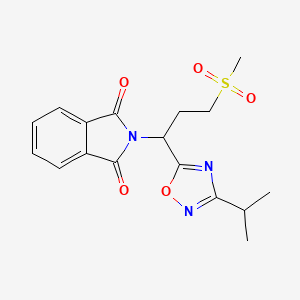![molecular formula C12H17ClF3N3O2 B2668479 N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride CAS No. 1025759-01-6](/img/structure/B2668479.png)
N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1025759-04-9. It has a molecular weight of 327.73 and its IUPAC name is N1,N~1~-dimethyl-N~3~- [4-nitro-2- (trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15;/h4-5,8,16H,3,6-7H2,1-2H3;1H . This provides a detailed representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of Tumor-Growth Inhibitors
- Application : Used in the synthesis of anti-tumor drugs, specifically labelled compounds for studies on their mechanism of action.
- Reference : A. Kołodziejczyk & A. Arendt (1975) conducted a study on the synthesis of a tumor-growth inhibitor, highlighting its potential in cancer treatment research. The study involved the synthesis of radioisotopically labelled variants of the compound for better understanding its anti-tumor properties (Kołodziejczyk & Arendt, 1975).
Conversion of Anilides into Quinolines
- Application : Acts as a precursor in the synthesis of 3-substituted quinolines and quinoxalines.
- Reference : A study by Otto Meth-Cohn et al. (1981) demonstrated the conversion of anilides into 3-substituted quinolines using similar compounds. This research is crucial for developing new synthetic pathways in organic chemistry (Meth-Cohn et al., 1981).
Synthesis of N-aryl Hydroxylamines
- Application : Efficiently hydrogenates substituted nitroaromatics to corresponding N-aryl hydroxylamines.
- Reference : Yasumasa Takenaka et al. (2009) found that certain substituted nitroaromatics, similar to the compound , can be hydrogenated to N-aryl hydroxylamines. This process is pivotal in fine chemical synthesis (Takenaka et al., 2009).
Investigation of Aniline Reactions
- Application : Used in studying the selectivity and mechanism of reactions involving aniline.
- Reference : A study by Monika Tripathi et al. (2017) investigated the reactions of aniline with certain compounds, shedding light on the reactivity and selectivity in organic synthesis (Tripathi et al., 2017).
Reactions with Phenols and Halogenaromaten
- Application : Involved in reactions with phenols and aryl halides, forming various aniline derivatives.
- Reference : B. P. Chandrasekhar et al. (1977) discussed reactions with phenols and aryl halides, highlighting the versatility and reactivity of compounds like N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride (Chandrasekhar et al., 1977).
Safety and Hazards
properties
IUPAC Name |
N',N'-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-10-5-4-9(12(13,14)15)8-11(10)18(19)20;/h4-5,8,16H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVINGDEWVNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

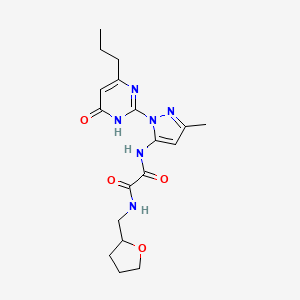
![{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylthio]ethoxy}benzene](/img/structure/B2668398.png)
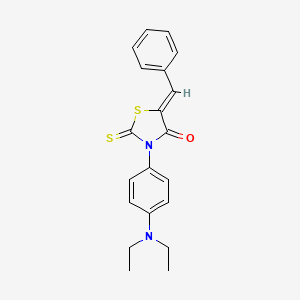
![3-chloro-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668400.png)

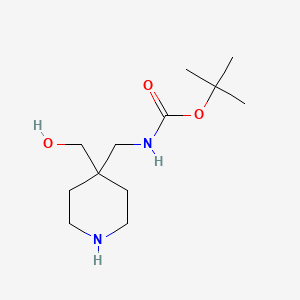
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2668405.png)

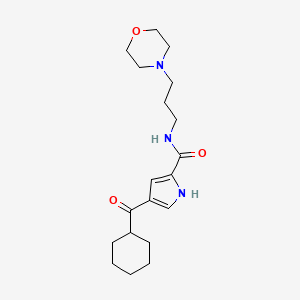
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2668410.png)

